

4-Methyl Erlotinib: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 4-Methyl erlotinib

Cat. No.: B583993

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This technical guide provides a comprehensive overview of **4-Methyl erlotinib**, a key analytical standard in the study of the potent epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document outlines its chemical properties, its principal application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and the critical signaling pathways modulated by its parent compound, erlotinib.

Core Compound Data

4-Methyl erlotinib, a methylated derivative of erlotinib, is primarily utilized as an internal standard for the quantification of erlotinib and its metabolites in biological matrices.^[1] Its physicochemical properties are summarized below.

Parameter	Value	Reference
CAS Number	1346601-52-2	[2][3]
Molecular Formula	C23H25N3O4	[2][3]
Molecular Weight	407.46 g/mol (Free Base)	[2]
Molecular Weight (HCl Salt)	443.93 g/mol	[4]
Synonyms	N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine	[2][3]

Application in Quantitative Analysis: Experimental Protocol

4-Methyl erlotinib serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its structural similarity to erlotinib, ensuring comparable extraction efficiency and ionization response.

Representative Protocol: Quantification of Erlotinib in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the therapeutic drug monitoring and pharmacokinetic analysis of erlotinib.[5]

1. Sample Preparation:

- To 50 µL of human plasma, add 200 µL of cold methanol containing the internal standard, **4-Methyl erlotinib** (also referred to as OSI-597 in some literature), at a concentration of 12.5 ng/mL.
- Vortex the mixture thoroughly for 15 seconds to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

- Transfer 150 μ L of the resulting supernatant to a new tube containing 150 μ L of 10 mM ammonium acetate.
- Vortex the final mixture for 5 minutes before transferring to a 96-well injection plate for analysis.

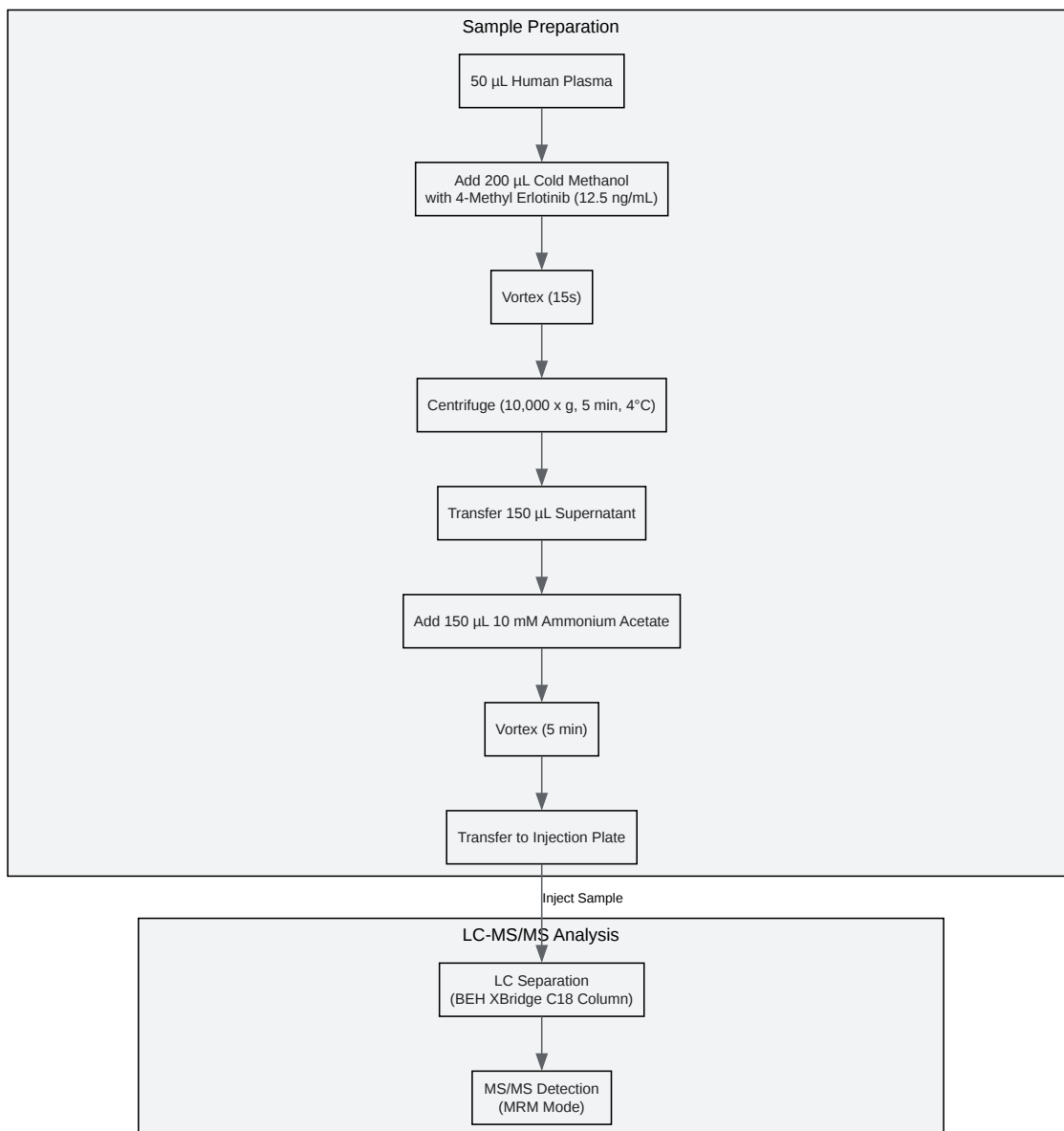
2. Chromatographic Conditions:

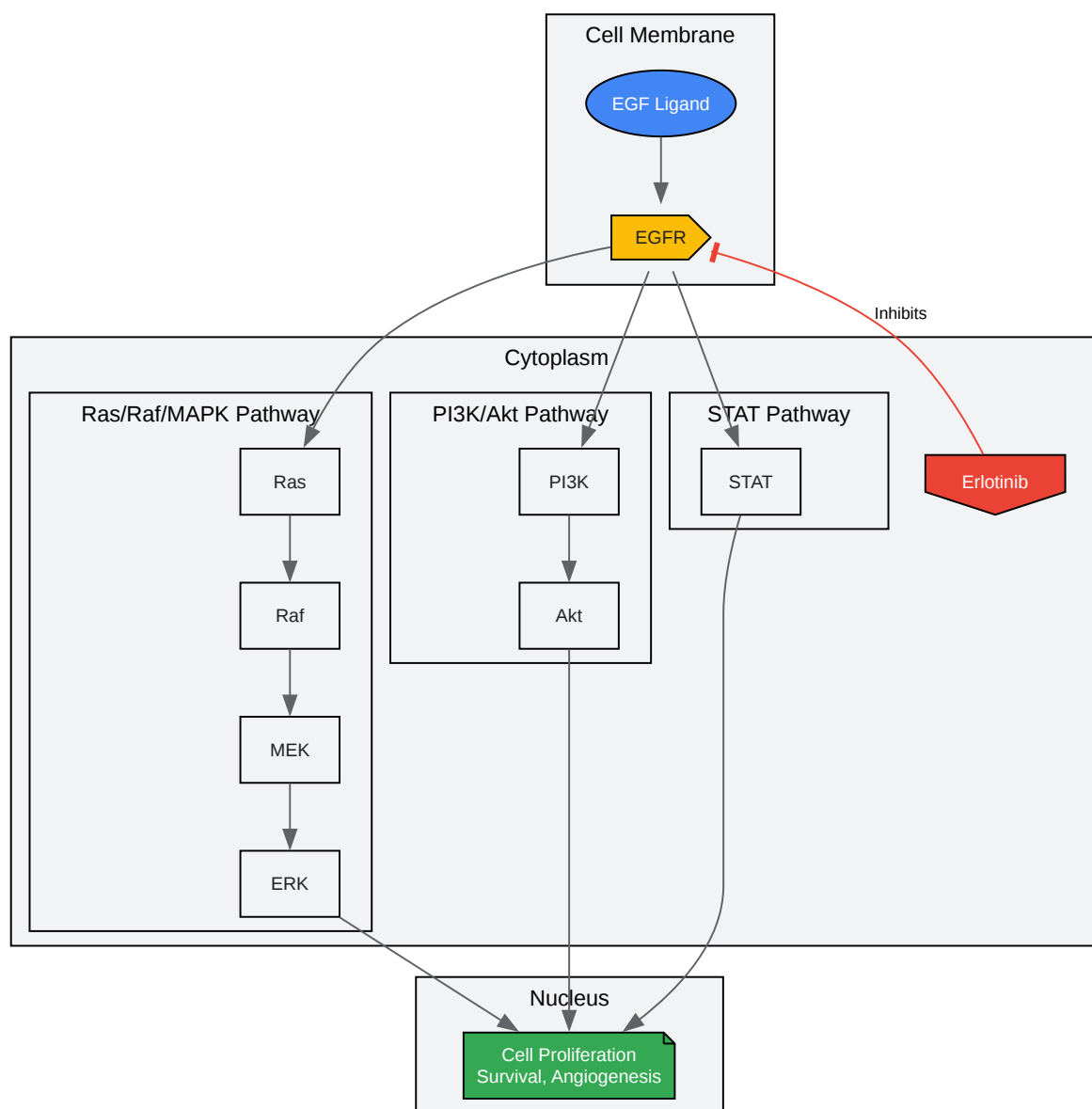
- LC System: Waters Xevo triple quadrupole mass spectrometer or equivalent.[\[5\]](#)
- Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 μ m.[\[5\]](#)
- Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.[\[5\]](#)
- Flow Rate: 0.7 mL/min.[\[5\]](#)
- Total Run Time: 7 minutes.[\[5\]](#)

3. Mass Spectrometric Detection:

- Mode: Multiple Reaction Monitoring (MRM).[\[5\]](#)
- Internal Standard: **4-Methyl erlotinib** (OSI-597) is used for the quantification of erlotinib and its metabolites.[\[5\]](#)

The following diagram illustrates the workflow for this experimental protocol.





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